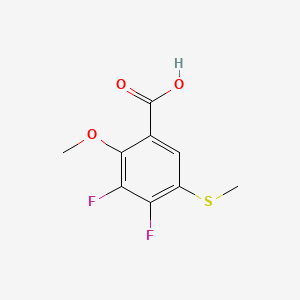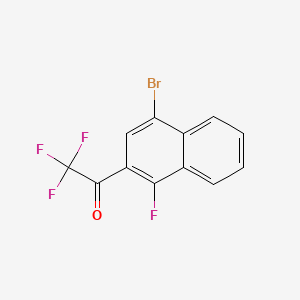
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated naphthalene.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane: This compound also contains bromine and fluorine atoms but has a methylsulfane group instead of a trifluoromethyl group.
(4-Bromo-1-fluoronaphthalen-2-yl)(phenyl)methanone: This compound has a phenyl group attached to the naphthalene ring instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H5BrF4O |
|---|---|
Poids moléculaire |
321.06 g/mol |
Nom IUPAC |
1-(4-bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H5BrF4O/c13-9-5-8(11(18)12(15,16)17)10(14)7-4-2-1-3-6(7)9/h1-5H |
Clé InChI |
DNECXGCSLZLABE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


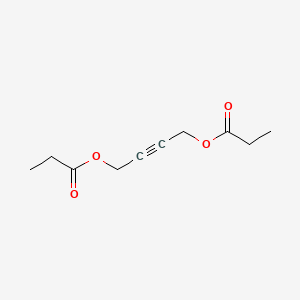
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
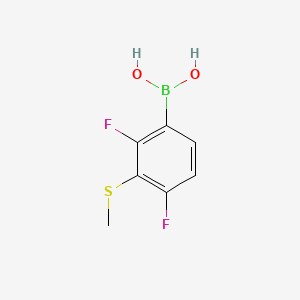
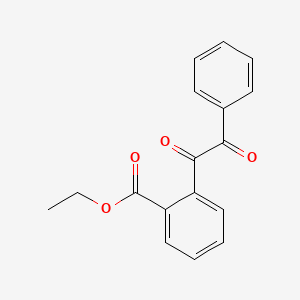
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
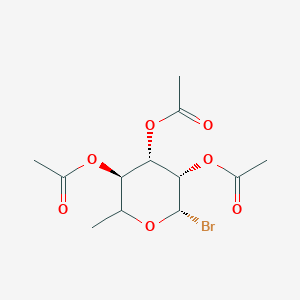
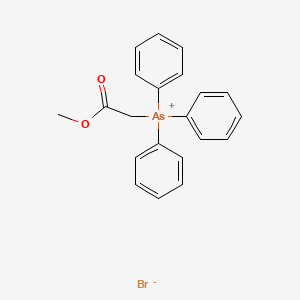
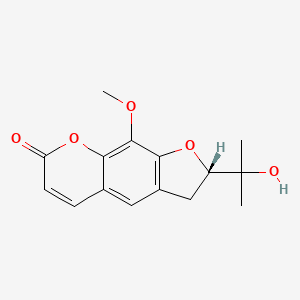

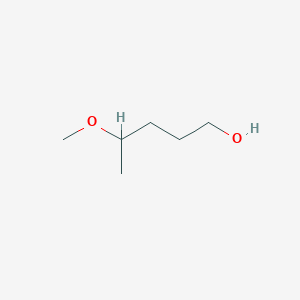
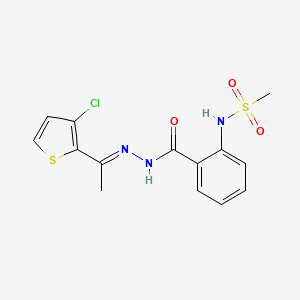
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
